Salicin 6-phosphate
描述
属性
分子式 |
C13H19O10P |
|---|---|
分子量 |
366.26 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H19O10P/c14-5-7-3-1-2-4-8(7)22-13-12(17)11(16)10(15)9(23-13)6-21-24(18,19)20/h1-4,9-17H,5-6H2,(H2,18,19,20)/t9-,10-,11+,12-,13-/m1/s1 |
InChI 键 |
FSJKOMDYZYBBLV-UJPOAAIJSA-N |
SMILES |
C1=CC=C(C(=C1)CO)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O |
手性 SMILES |
C1=CC=C(C(=C1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O |
规范 SMILES |
C1=CC=C(C(=C1)CO)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O |
产品来源 |
United States |
化学反应分析
Phosphorylation via the Phosphotransferase System (PTS)
Salicin 6-phosphate is synthesized through the PTS-mediated transport of salicin into the cytoplasm. This reaction couples sugar translocation with phosphorylation:
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Mechanism : The PTS system (notably AscF) transfers a phosphate group from phosphoenolpyruvate (PEP) to salicin during its transport across the cell membrane. This dual-function system enables energy-efficient substrate uptake .
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Key Enzyme : AscF (UniProt ID: P24241) facilitates the phosphorylation and translocation of salicin, cellobiose, and arbutin .
Hydrolysis by 6-Phospho-Beta-Glucosidases
Once intracellular, salicin 6-phosphate undergoes hydrolysis to release metabolizable sugars and phenolic aglycones:
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Enzymatic Specificity :
-
Structural Basis : The β-glucosidase activity involves cleavage of the glycosidic bond, releasing glucose-phosphate and the phenolic moiety (salicyl alcohol) .
Cross-Feeding Interaction in Microbial Co-Cultures
Salicin 6-phosphate facilitates metabolic cross-talk between bacterial species. In a Rahnella aquatilis–Pseudomonas fluorescens co-culture:
-
Synergistic Pathway :
Additional Reactions Involving Protein Interactions
Salicin 6-phosphate participates in phosphotransfer reactions with histidine kinases:
相似化合物的比较
Structural Similarities and Differences
Salicin 6-phosphate shares structural homology with other phosphorylated glycosides and hexose phosphates. Key comparable compounds include:
Table 1: Structural Comparison of Salicin 6-Phosphate and Analogues
Key Observations :
- Backbone Variation: Salicin 6-phosphate and arbutin 6-phosphate are glycosides with aromatic aglycones (salicyl alcohol vs. hydroquinone), while glucose 6-phosphate and fructose 6-phosphate are monosaccharide phosphates .
- Phosphorylation Site : All compounds feature a phosphate group at the C6 position, enabling participation in kinase-mediated metabolic reactions .
Metabolic Roles and Pathways
Table 2: Functional Comparison in Metabolic Contexts
Functional Insights :
- Salicin 6-Phosphate : Uniquely links secondary plant metabolism (shikimate pathway) to glycolysis via its role in microbial salicin degradation. Its transient intracellular presence (undetected in supernatants) suggests rapid conversion to G6P .
- Arbutin 6-Phosphate: Analogous to salicin 6-phosphate but linked to hydroquinone production, enhancing stress tolerance in plants .
- Glucose 6-Phosphate : A universal hub metabolite, contrasting with salicin 6-phosphate’s specialized role in niche pathways .
常见问题
Q. What are reliable methods to detect and quantify salicin 6-phosphate in biological samples?
Salicin 6-phosphate can be detected using enzymatic assays coupled with chromatographic techniques. For example:
- HPLC Analysis : Use reversed-phase HPLC with trifluoroacetic acid (TFA) and acetonitrile gradients. Monitor retention times against standards, as demonstrated in salicin ester analyses .
- Enzymatic Hydrolysis : Incubate samples with β-glucosidase to hydrolyze salicin 6-phosphate into salicyl alcohol and glucose 6-phosphate. Quantify products via spectrophotometry or mass spectrometry .
- Sample Preparation : Ensure proper cell lysis and metabolite extraction (e.g., cold methanol/water mixtures) to prevent degradation. Filter supernatants to remove interfering proteins .
Q. How is salicin 6-phosphate synthesized or isolated for experimental use?
Salicin 6-phosphate is typically derived enzymatically from salicin via phosphorylation. Key steps include:
- Enzymatic Phosphorylation : Use purified kinases (e.g., hexokinase) in vitro with ATP as a phosphate donor. Monitor reaction progress using TLC or HPLC .
- Metabolic Engineering : In microbial systems (e.g., E. coli), engineer pathways to express salicin transporters and kinases. Validate synthesis via LC-MS and isotopic labeling .
Q. What are the primary metabolic pathways involving salicin 6-phosphate?
Salicin 6-phosphate is a key intermediate in phenolic glycoside metabolism:
- Hydrolysis : Cleaved by phosphatases or β-glucosidases into salicyl alcohol and glucose 6-phosphate, linking it to glycolysis and secondary metabolite biosynthesis .
- Bacterial Degradation : In Pseudomonas-Rahnella co-cultures, salicin 6-phosphate is intracellularly metabolized, requiring optimized lysis protocols for detection .
Advanced Research Questions
Q. How can metabolic network modeling resolve contradictions in salicin 6-phosphate detection?
Discrepancies (e.g., absence in extracellular samples) may arise due to rapid intracellular processing. Strategies include:
- Compartment-Specific Analysis : Separate intracellular and extracellular fractions immediately post-harvest. Use quenching agents (e.g., liquid nitrogen) to halt enzymatic activity .
- Computational Flux Analysis : Apply integer programming models to map reaction networks. For example, model host-pathway interactions to identify bottlenecks in salicin 6-phosphate accumulation .
Q. What experimental conditions optimize salicin 6-phosphate stability in long-term studies?
Stability depends on storage and handling:
Q. How do co-culture systems enhance salicin 6-phosphate utilization studies?
Co-cultures (e.g., Pseudomonas with Rahnella) mimic natural metabolic interactions:
- Division of Labor : Design systems where one strain phosphorylates salicin, and another processes downstream metabolites. Monitor cross-feeding via isotopic tracing .
- Gene Knockout Validation : Use CRISPR/Cas9 to disrupt competing pathways (e.g., glucose 6-phosphate dehydrogenases) and redirect flux toward salicin 6-phosphate .
Q. What advanced techniques validate salicin 6-phosphate’s role in enzyme kinetics?
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity of salicin 6-phosphate to kinases/phosphatases. Compare with analogs (e.g., glucose 6-phosphate) to assess specificity .
- Molecular Dynamics Simulations : Model interactions between salicin 6-phosphate and active sites of β-glucosidases. Identify residues critical for substrate recognition .
Methodological Best Practices
- Data Reproducibility : Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw chromatograms, enzyme lot numbers, and strain genotypes .
- Contradiction Resolution : When results conflict with literature (e.g., undetected extracellular salicin 6-phosphate), validate extraction protocols and consider species-specific pathway variations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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